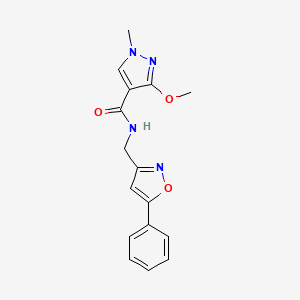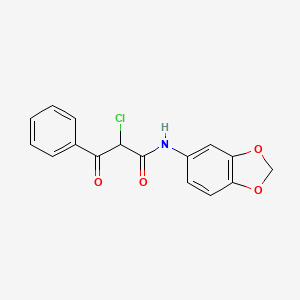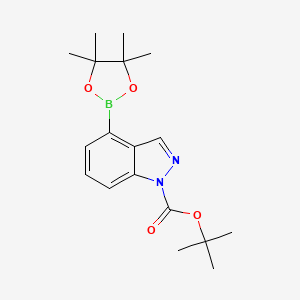
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are serine/threonine kinases that play a crucial role in the regulation of cell survival, proliferation, and differentiation. PIM-447 has been shown to have potential as a therapeutic agent in the treatment of various cancers and hematological malignancies.
Wirkmechanismus
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. PIM kinases are overexpressed in various cancers and hematological malignancies and play a crucial role in the survival and proliferation of cancer cells. Inhibition of PIM kinases by 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of PIM kinases and suppresses the growth and survival of cancer cells. It also enhances the efficacy of chemotherapy and reduces the risk of drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor of PIM kinases and can be easily synthesized. It has been extensively studied in preclinical models of cancer and hematological malignancies and has shown promising results. However, 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide also has some limitations. Its efficacy may vary depending on the type of cancer and the stage of the disease. It may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide. One direction is the development of more potent and selective inhibitors of PIM kinases. Another direction is the evaluation of the efficacy of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide in clinical trials. The identification of biomarkers that can predict the response to 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is also an important future direction. Finally, the study of the role of PIM kinases in other diseases such as diabetes and cardiovascular diseases is an interesting area of research.
Synthesemethoden
The synthesis of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 5-phenylisoxazole-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer and hematological malignancies. In vitro studies have shown that 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide suppresses tumor growth and enhances the efficacy of chemotherapy.
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-10-13(16(18-20)22-2)15(21)17-9-12-8-14(23-19-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGNMNATTRUGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2949337.png)
![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2949349.png)

![3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine](/img/structure/B2949353.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride](/img/structure/B2949354.png)
